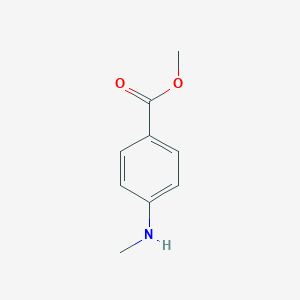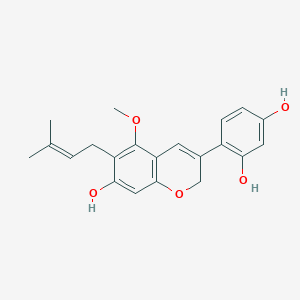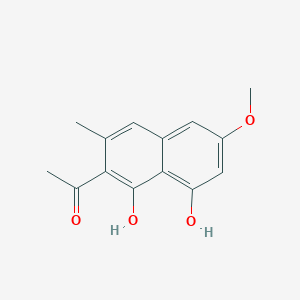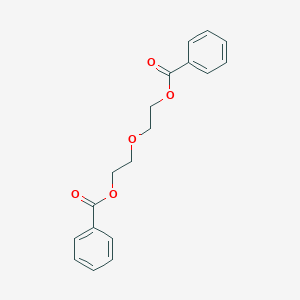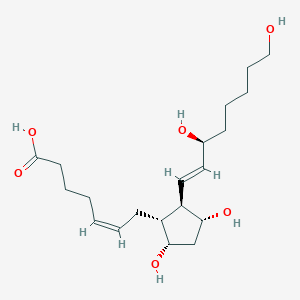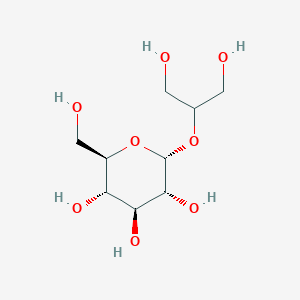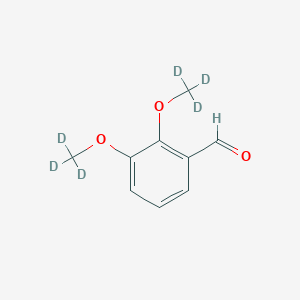
Oxyfedrine
説明
Oxyfedrine is a vasodilator and a β adrenoreceptor agonist . It was found to depress the tonicity of coronary vessels, improve myocardial metabolism (so that the heart can sustain hypoxia better), and also exert positive chronotropic and inotropic effects, thereby not precipitating angina pectoris .
Synthesis Analysis
The synthesis of Oxyfedrine involves a Mannich condensation of PPA with formaldehyde and m-acetanisole .Molecular Structure Analysis
The IUPAC name for Oxyfedrine is (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one . Its molecular formula is C19H23NO3 and it has a molar mass of 313.397 g·mol−1 .Chemical Reactions Analysis
Oxyfedrine may interact with other drugs, affecting their efficacy or increasing the risk or severity of certain conditions. For example, the therapeutic efficacy of Oxyfedrine can be decreased when used in combination with Acebutolol . The risk or severity of hypertension can be increased when Aceclofenac is combined with Oxyfedrine .Physical And Chemical Properties Analysis
Oxyfedrine is a small molecule with a similar structure to other compounds in its group . Its average weight is 313.397 and its chemical formula is C19H23NO3 .科学的研究の応用
Vasodilator and β Adrenoreceptor Agonist
Oxyfedrine is a vasodilator and a β adrenoreceptor agonist . It has the ability to depress the tonicity of coronary vessels .
Improvement of Myocardial Metabolism
Oxyfedrine can improve myocardial metabolism, which allows the heart to sustain hypoxia better . This property is particularly important in cardiovascular health.
Positive Chronotropic and Inotropic Effects
Oxyfedrine exerts positive chronotropic and inotropic effects . This means it can increase the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect), thereby not precipitating angina pectoris .
Treatment of Angina Pectoris
Medical treatment of angina pectoris is largely based on the use of beta-blocking agents, calcium antagonists, and nitrates. Oxyfedrine, an amino ketone derivative and partial agonist at beta receptors, has been shown to have potent antianginal properties .
Increase of Coronary Blood Flow
Oxyfedrine has been shown to increase coronary blood flow in normal and ischemic myocardial regions in experimental studies . This can be particularly beneficial in conditions like coronary artery disease.
Inhibition of Aldehyde Metabolism
Oxyfedrine contains a structural motif required for covalent inhibition of aldehyde dehydrogenase (ALDH) enzymes . This property could have potential applications in the treatment of certain types of cancer.
Synergistic Effects with Antibiotics
Synergistic effects of Oxyfedrine with antibiotics have been suggested . This means that the combination of Oxyfedrine and certain antibiotics could potentially enhance the effectiveness of the treatment.
Induction of Cell Death in Cancer Cells
Combined treatment with Oxyfedrine and sulfasalazine (SSZ) was found to induce accumulation of the cytotoxic aldehyde 4-hydroxynonenal and cell death in SSZ-resistant cancer cells both in vitro and in vivo . This suggests a potential role for Oxyfedrine in cancer therapy.
作用機序
Target of Action
Oxyfedrine is primarily a vasodilator and a β adrenoreceptor agonist . Its primary target is the β-adrenergic receptor . The β-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation.
Mode of Action
Oxyfedrine interacts with its primary target, the β-adrenergic receptor, and acts as a partial agonist . This interaction leads to a decrease in the tonicity of coronary vessels, thereby improving myocardial metabolism . This means that the heart can sustain hypoxia (low oxygen levels) better . Additionally, Oxyfedrine exerts positive chronotropic (increasing heart rate) and inotropic (increasing cardiac contractility) effects .
Result of Action
The molecular and cellular effects of Oxyfedrine’s action primarily involve the cardiovascular system. By acting as a β adrenoreceptor agonist, Oxyfedrine can decrease the tonicity of coronary vessels, improve myocardial metabolism, and exert positive chronotropic and inotropic effects . This can help the heart sustain better under conditions of low oxygen levels (hypoxia) .
Safety and Hazards
特性
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUVHBMFVMBAF-LIRRHRJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023408 | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyfedrine | |
CAS RN |
15687-41-9, 21071-51-2 | |
| Record name | (-)-Oxyfedrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyfedrine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyfedrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13398 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxyfedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYFEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



